molecular formula C14H18F3N3O3 B11077324 methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate

methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate

Cat. No.: B11077324
M. Wt: 333.31 g/mol
InChI Key: MNUNPEJDQFODFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridyl group, trifluoromethyl group, and propionylamino group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis techniques can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction . Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)PROPANOATE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18F3N3O3

Molecular Weight

333.31 g/mol

IUPAC Name

methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C14H18F3N3O3/c1-5-11(21)20-13(12(22)23-4,14(15,16)17)19-10-7-8(2)6-9(3)18-10/h6-7H,5H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

MNUNPEJDQFODFO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC(=CC(=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.